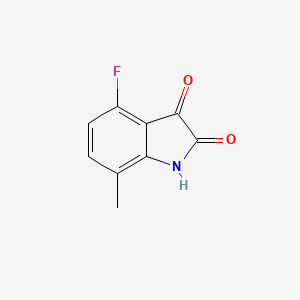

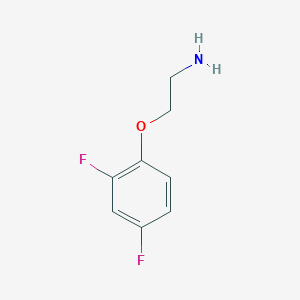

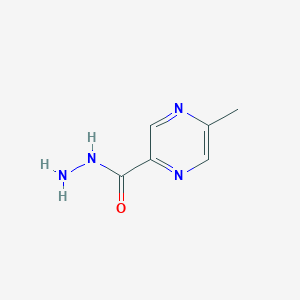

![molecular formula C10H15NS B1341585 2-[(2-Methylbenzyl)thio]ethanamine CAS No. 60116-43-0](/img/structure/B1341585.png)

2-[(2-Methylbenzyl)thio]ethanamine

Übersicht

Beschreibung

The compound "2-[(2-Methylbenzyl)thio]ethanamine" is not directly studied in the provided papers. However, the papers do discuss various related compounds with similar structural motifs or functional groups. For instance, the synthesis and characterization of a benzo[d]thiazole derivative is detailed, which shares the thioether linkage found in "2-[(2-Methylbenzyl)thio]ethanamine" . Another study focuses on a compound with a benzylidene linkage and antibacterial activity, which, while not the same, is structurally related to the benzyl group in the compound of interest . Additionally, the crystal structure and hydrogen-bonding characteristics of a benzoxazine dimer are examined, which could provide insights into the behavior of benzyl-related compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of methyleneammonium salts with sodium derivatives to produce azulenyl ethanamine derivatives . While the exact synthesis of "2-[(2-Methylbenzyl)thio]ethanamine" is not described, these methods could potentially be adapted for its synthesis by considering the functional groups and the required chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(2-Methylbenzyl)thio]ethanamine" has been analyzed using techniques like single-crystal X-ray diffraction, which provides detailed geometric parameters . These studies reveal the planarity of certain ring systems and the spatial arrangement of substituents, which could be relevant when considering the molecular structure of "2-[(2-Methylbenzyl)thio]ethanamine".

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2-[(2-Methylbenzyl)thio]ethanamine". However, the reactivity of similar compounds, such as the formation of hydrogen bonding interactions and the behavior of azulenyl ethanamine derivatives in the presence of enzymes, is discussed . These insights could help predict the reactivity of "2-[(2-Methylbenzyl)thio]ethanamine" in biological systems or under various chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic methods like FT-IR, NMR, and UV-Vis, as well as thermal analysis methods like TG/DTA . These studies provide information on vibrational modes, chemical shifts, and thermal stability, which are important for understanding the behavior of "2-[(2-Methylbenzyl)thio]ethanamine" under different physical conditions.

Wissenschaftliche Forschungsanwendungen

Neurochemical Pharmacology

2-[(2-Methylbenzyl)thio]ethanamine has been studied for its neurochemical pharmacology, particularly as an agonist at 5-HT2A receptors. Research has shown that certain derivatives, like 25D-NBOMe and 25E-NBOMe, have high affinity and efficacy at these receptors, indicating potential for hallucinogenic activity with little psychostimulant activity (Eshleman et al., 2018).

Antimicrobial and Antidiabetic Studies

Investigations into Schiff bases synthesized from 2-[(2-Methylbenzyl)thio]ethanamine have revealed their potential in antimicrobial and antidiabetic applications. These compounds exhibited inhibitory activities against bacterial growth and α-amylase, an enzyme relevant in diabetes management (S. G et al., 2023).

Analytical Characterization

Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of 2C-series phenethylamine drugs, which include 2-[(2-Methylbenzyl)thio]ethanamine derivatives, has been carried out. This characterization is crucial for identifying active components in seized drug materials (Zuba & Sekuła, 2013).

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) has been employed for the determination of derivatives of 2-[(2-Methylbenzyl)thio]ethanamine in human serum, highlighting its importance in clinical toxicology testing and detection of intoxication cases (Poklis et al., 2013).

Metabolism Studies

Studies have been conducted to understand the metabolism of certain derivatives of 2-[(2-Methylbenzyl)thio]ethanamine. For instance, the metabolism of 25I-NBOMe and 25I-NBOH, two NBOMe compounds, was found to be primarily through cytochrome P450 enzymes (CYP3A4 and CYP2D6), providing insights into their pharmacokinetics and potential drug-drug interactions (Nielsen et al., 2017).

Locomotor and Discriminative Stimulus Effects

The locomotor and discriminative stimulus effects of novel hallucinogens, including derivatives of 2-[(2-Methylbenzyl)thio]ethanamine, have been evaluated in rodents. These studies contribute to understanding the behavioral impacts and potential recreational use of these compounds (Gatch et al., 2017).

Comparative Neuropharmacology

Research comparing the neuropharmacology of NBOMe hallucinogens and their 2C counterparts in male rats has shed light on the potency and behavioral effects of these compounds. Such studies are significant for understanding the hallucinogenic effects in human users (Elmore et al., 2018).

Eigenschaften

IUPAC Name |

2-[(2-methylphenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUHXIBQQMQLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589849 | |

| Record name | 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylbenzyl)thio]ethanamine | |

CAS RN |

60116-43-0 | |

| Record name | 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

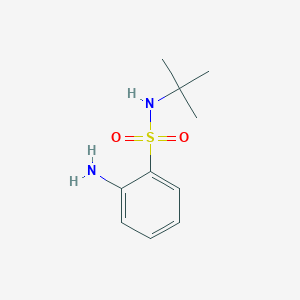

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

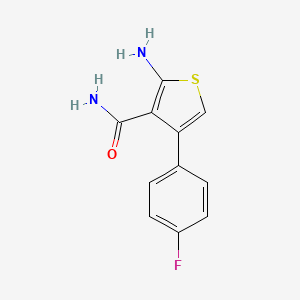

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

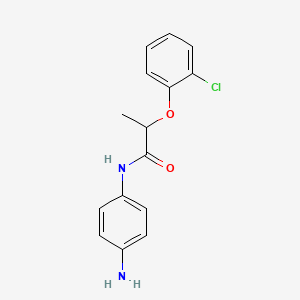

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)